2-Hydroxy-4-methanesulfonamidobenzoic acid

Descripción

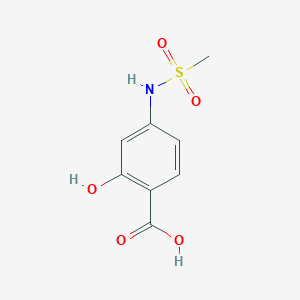

2-Hydroxy-4-methanesulfonamidobenzoic acid is a benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a methanesulfonamido (-SO₂NHCH₃) substituent at the 4-position of the aromatic ring.

Propiedades

IUPAC Name |

2-hydroxy-4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-6(8(11)12)7(10)4-5/h2-4,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALQNGMXNANWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243227 | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-34-8 | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926214-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methanesulfonamidobenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of a methanesulfonamide group. One common method involves the reaction of 2-hydroxybenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

2-Hydroxy-4-methanesulfonamidobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methanesulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-hydroxy-4-methanesulfonamidobenzoic acid and related compounds:

Key Observations :

- Sulfonamide vs. This may enhance solubility in polar solvents but could also increase reactivity with biological targets.

- Carboxylic Acid vs. Aldehyde : The carboxylic acid moiety in this compound distinguishes it from aldehyde-containing analogs, influencing acidity (pKa ~2.5–3.0) and metal-chelation properties.

Physicochemical Properties

- Solubility: this compound is expected to exhibit moderate water solubility due to its ionizable carboxylic acid and sulfonamide groups.

Stability :

Insights :

- Toxicity Data Gaps: No direct toxicity studies exist for this compound.

- Regulatory Status : 4-Hydroxybenzoic acid is widely regulated for use in cosmetics and food preservatives, whereas the sulfonamido analog remains understudied.

Actividad Biológica

2-Hydroxy-4-methanesulfonamidobenzoic acid, also known as HMBA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a methanesulfonamide functional group attached to a benzoic acid backbone. This unique structure contributes to its diverse biological activities.

The biological activity of HMBA is attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Antioxidant Activity : HMBA has been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Cell Membrane Interaction : Studies indicate that HMBA can disrupt bacterial cell membranes, contributing to its antibacterial properties.

Antidiabetic Activity

Research has demonstrated that HMBA possesses significant antidiabetic effects. In a study involving streptozotocin-induced diabetic rats, HMBA treatment resulted in:

- Reduction of Blood Glucose Levels : The administration of HMBA significantly lowered blood glucose levels in diabetic rats compared to untreated controls.

- Restoration of Plasma Insulin : HMBA treatment increased plasma insulin levels to near-normal levels.

- Improved Erythrocyte Membrane Function : The activity of low-affinity Ca²⁺ ATPase was restored, indicating improved membrane integrity and function.

Table 1 summarizes the effects observed in the study:

| Parameter | Control Group | Diabetic Group | HMBA Treatment Group |

|---|---|---|---|

| Blood Glucose (mg/dL) | 90 | 300 | 120 |

| Plasma Insulin (µU/mL) | 15 | 5 | 12 |

| Ca²⁺ ATPase Activity (µmol/min) | 100 | 50 | 90 |

Antibacterial Activity

HMBA has also shown promising antibacterial properties. A recent study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA):

- Minimum Inhibitory Concentration (MIC) : HMBA exhibited an MIC of 1024 µg/mL against MRSA.

- Biofilm Disruption : It was found to dislodge approximately 80% of preformed biofilms at effective concentrations.

- Mechanism of Action : The compound was observed to increase the release of intracellular proteins and nucleic acids from bacterial cells, indicating damage to the cell membrane.

Case Studies

- Antidiabetic Effects in Rats :

- Antibacterial Efficacy Against MRSA :

Q & A

Basic: What synthetic methodologies are recommended for 2-Hydroxy-4-methanesulfonamidobenzoic acid, and how can purity be optimized?

Answer:

A common approach involves sulfonylation of 2-hydroxy-4-aminobenzoic acid derivatives using methanesulfonyl chloride under controlled alkaline conditions. Purification can be achieved via recrystallization in ethanol-water mixtures or preparative HPLC using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to isolate the product ≥98% purity. Monitoring reaction progress with TLC (silica gel, UV detection) or LC-MS is critical to minimize byproducts .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for sulfonamide-containing benzoic acid derivatives?

Answer:

Contradictions in NMR data often arise from solvent effects, pH-dependent tautomerism, or crystallographic packing. To address this:

- Use deuterated DMSO or D2O to stabilize sulfonamide protons and reduce exchange broadening.

- Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) .

- Cross-validate with X-ray crystallography to confirm protonation states and hydrogen-bonding networks .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Identify characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfonamide NH at δ 10–11 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z ~258.03 for C8H9NO5S) .

Advanced: What strategies are employed to assess the stability of this compound under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C in inert atmospheres) .

- Forced Degradation Studies : Expose the compound to acidic (HCl), alkaline (NaOH), oxidative (H2O2), and photolytic (UV light) conditions to identify degradation pathways .

- Long-Term Storage : Monitor purity over 6–12 months at ambient (20–25°C) and accelerated (40°C/75% RH) conditions using stability-indicating HPLC methods .

Basic: What are the key handling and storage protocols to prevent degradation of this compound?

Answer:

- Storage : Keep in amber glass vials at ambient temperatures (20–25°C) with desiccants to minimize hydrolysis .

- Incompatible Materials : Avoid contact with strong acids/bases (risk of sulfonamide cleavage) and oxidizing agents (e.g., KMnO4) .

- Safety Precautions : Use nitrile gloves, fume hoods, and respiratory protection (FFP2 masks) during synthesis .

Advanced: How can in silico modeling predict the reactivity of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by optimizing hydrogen bonds between the sulfonamide group and Arg120/Arg513 residues .

- ADMET Prediction : Apply SwissADME to assess solubility (LogP ~1.2), permeability (Caco-2 model), and cytochrome P450 interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in lipid bilayers or protein pockets .

Basic: What chromatographic methods are suitable for quantifying this compound in complex matrices?

Answer:

- Reverse-Phase HPLC : Use a Phenomenex Luna C18 column (5 μm, 150 × 4.6 mm) with isocratic elution (30:70 acetonitrile:0.1% H3PO4) at 1.0 mL/min, UV detection at 254 nm .

- UPLC-MS/MS : Employ electrospray ionization (ESI⁻) in MRM mode (m/z 258→140 for quantification, 258→96 for confirmation) .

Advanced: How do substituent effects influence the acid dissociation constants (pKa) of this compound?

Answer:

The sulfonamide (-SO2NH-) and hydroxyl (-OH) groups create a dual-acid system:

- Experimental Determination : Use potentiometric titration in 0.1 M KCl at 25°C, fitting data with HyperQuad to resolve pKa1 (~2.8 for -COOH) and pKa2 (~9.1 for -OH) .

- Computational Prediction : Apply MarvinSketch (ChemAxon) with a deviation <0.3 units compared to experimental values .

Basic: What spectroscopic signatures distinguish this compound from its positional isomers?

Answer:

- 13C NMR : The methanesulfonamide group (-SO2NHCH3) produces a distinct quartet at δ 45–50 ppm (CH3) .

- UV-Vis : Aromatic π→π* transitions at λmax ~290 nm differentiate ortho-substitution from para-analogues .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing sulfonamide group activates the benzoic acid’s carbonyl toward nucleophiles (e.g., amines):

- Kinetic Studies : Monitor reaction rates with benzylamine in DMF using 1H NMR; pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) indicate rate-limiting tetrahedral intermediate formation .

- DFT Calculations : Identify transition states with Gibbs free energy barriers (~25 kcal/mol) for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.